![molecular formula C9H5BrF3N B15205526 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile typically involves the bromination of 3-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-[3-(Substituted)-5-(trifluoromethyl)phenyl]acetonitrile derivatives.
Reduction: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethylamine.
Oxidation: Formation of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetic acid or corresponding phenols.
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3,5-Bis(trifluoromethyl)phenylacetonitrile
Uniqueness
2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile is unique due to the combination of the bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C9H5BrF3N |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
2-[3-bromo-5-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5H,1H2 |
InChI-Schlüssel |
JWNFNOYBBJHCBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
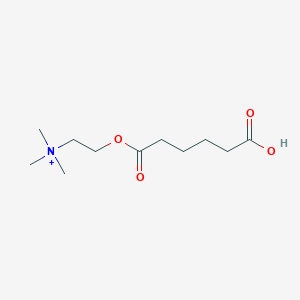
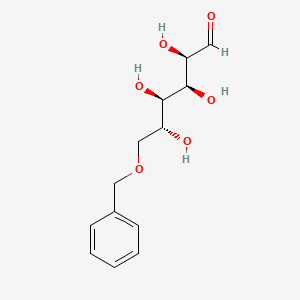
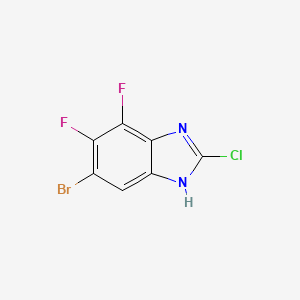

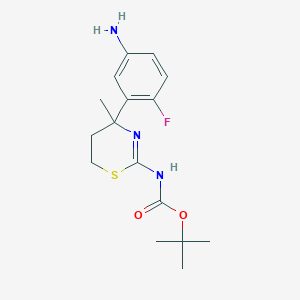


![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
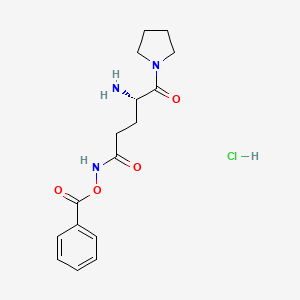
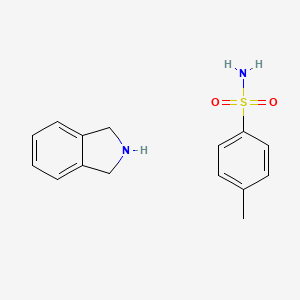
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
